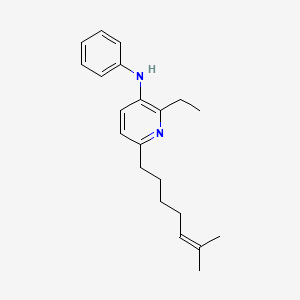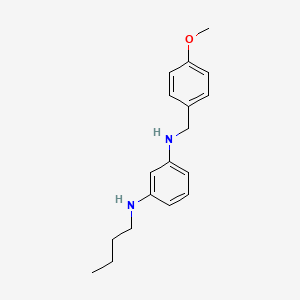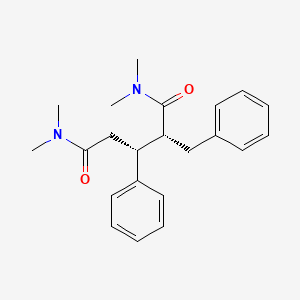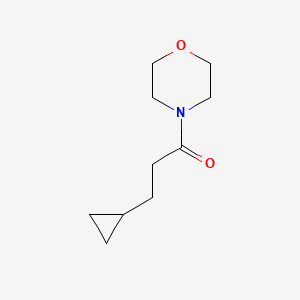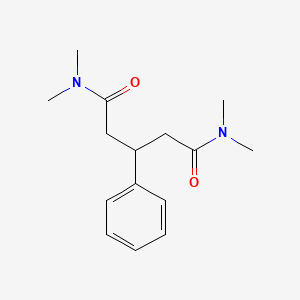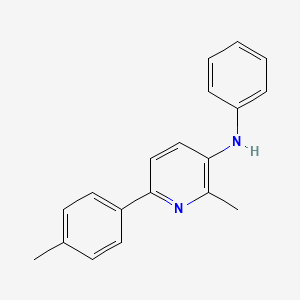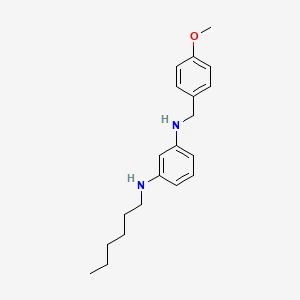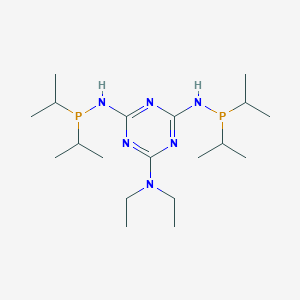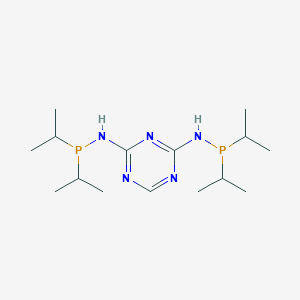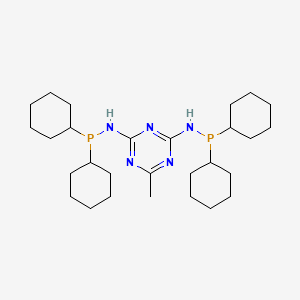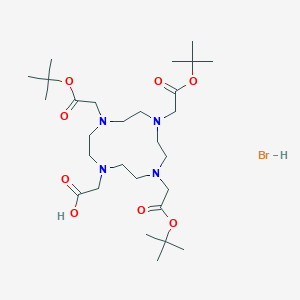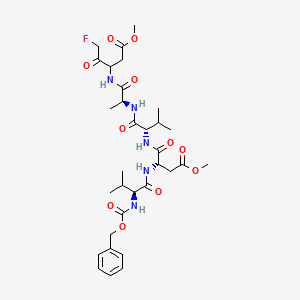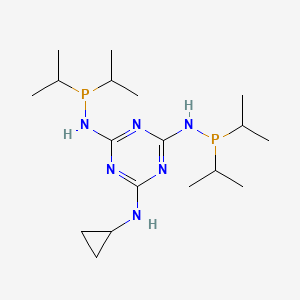
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of diisopropylphosphino groups and a cyclopropylamino group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
The synthesis of N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of diisopropylphosphino groups: This step involves the reaction of the triazine intermediate with diisopropylphosphine under suitable conditions to introduce the phosphino groups.
Attachment of the cyclopropylamino group: The final step involves the reaction of the intermediate with a cyclopropylamine derivative to introduce the cyclopropylamino group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents on the triazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its interactions with biological molecules can provide insights into enzyme mechanisms and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and stability of these materials.
Mécanisme D'action
The mechanism of action of N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions or biological molecules, leading to the modulation of their activity. For example, as a ligand, it can form complexes with metal ions, altering their reactivity and catalytic properties. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparaison Avec Des Composés Similaires
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine: This compound has a phenyl group instead of a cyclopropylamino group, which may result in different chemical and biological properties.
N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine: The presence of a methyl group instead of a cyclopropylamino group can influence the compound’s reactivity and applications.
N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: The trifluoromethylphenyl group introduces different electronic and steric effects compared to the cyclopropylamino group.
Propriétés
IUPAC Name |
6-N-cyclopropyl-2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N6P2/c1-11(2)25(12(3)4)23-17-20-16(19-15-9-10-15)21-18(22-17)24-26(13(5)6)14(7)8/h11-15H,9-10H2,1-8H3,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCKHQVUOJBYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC(=N1)NC2CC2)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
